molecular formula C15H21ClN2S B4294699 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile

5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile

Cat. No. B4294699
M. Wt: 296.9 g/mol
InChI Key: PEUOPQJOPXTYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile, also known as ML132, is a chemical compound that has been the subject of extensive research in recent years. It is a potent inhibitor of the protein kinase CK1, which is involved in a wide range of cellular processes, including DNA repair, cell cycle regulation, and circadian rhythms.

Mechanism of Action

5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile acts as a potent and selective inhibitor of CK1, binding to the ATP-binding site of the enzyme and preventing its activity. CK1 is involved in the phosphorylation of a wide range of proteins, and its inhibition by 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile can lead to a variety of cellular effects, including altered cell cycle progression, apoptosis, and altered circadian rhythms.
Biochemical and Physiological Effects
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, it can induce cell cycle arrest and apoptosis, while in neurons, it can affect circadian rhythms and synaptic plasticity. It has also been shown to enhance the activity of certain chemotherapeutic agents, such as cisplatin, in cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile is a potent and selective inhibitor of CK1, making it a valuable tool compound for investigating the role of this enzyme in various cellular processes. Its use in lab experiments can help to elucidate the mechanisms underlying diseases such as cancer and Alzheimer's disease. However, its potency and selectivity can also make it difficult to interpret results, as off-target effects can be minimized.

Future Directions

There are several future directions for research on 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile. One area of interest is its potential as a therapeutic agent in various diseases, particularly cancer. Further studies are needed to determine its efficacy and safety in preclinical models and clinical trials. Another area of interest is its role in circadian rhythms, which has implications for the treatment of sleep disorders and other conditions. Finally, there is potential for the development of new CK1 inhibitors based on the structure of 5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile, which could have improved potency and selectivity.

Scientific Research Applications

5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound in research to investigate the role of CK1 in various cellular processes.

properties

IUPAC Name

5-chloro-2-heptylsulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2S/c1-4-5-6-7-8-9-19-15-13(10-17)11(2)14(16)12(3)18-15/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUOPQJOPXTYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC(=C(C(=C1C#N)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
5-chloro-2-(heptylthio)-4,6-dimethylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.